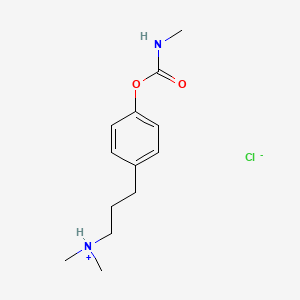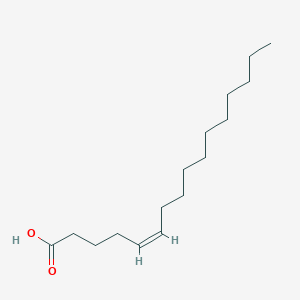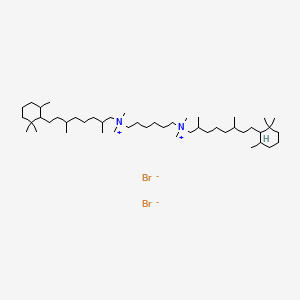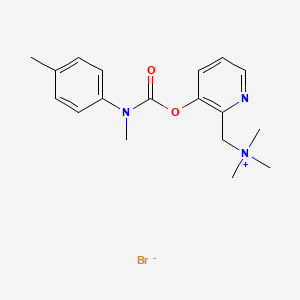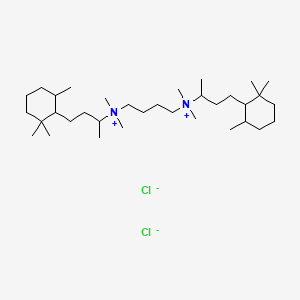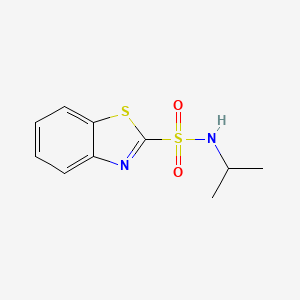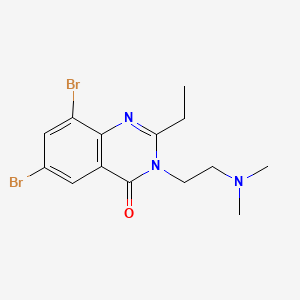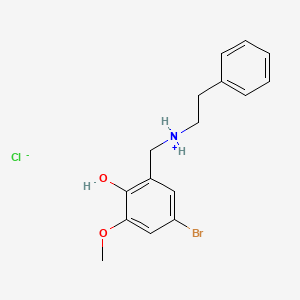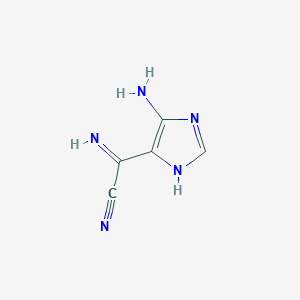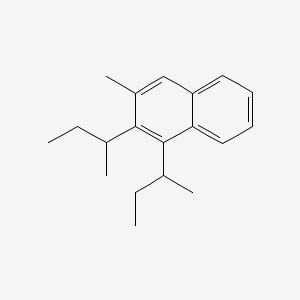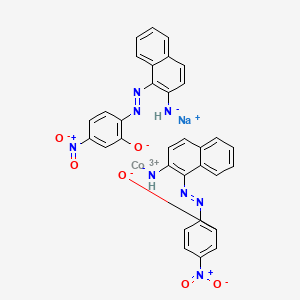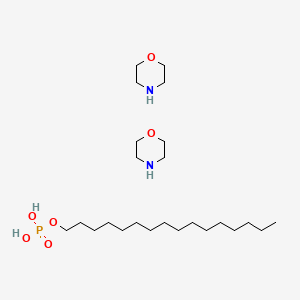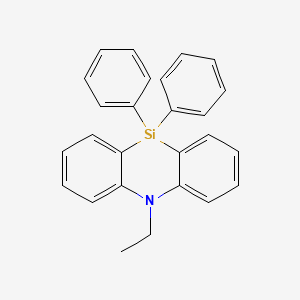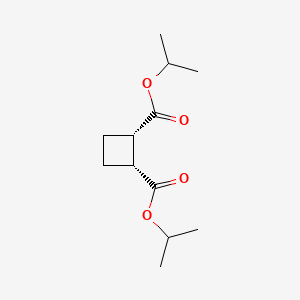
Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- is an organic compound with a cyclobutane ring structure substituted with two carboxylic acid ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- typically involves the photodimerization of trans-cinnamic acid derivatives. This process can be carried out under UV irradiation, leading to the formation of the cyclobutane ring. The esterification of the resulting cyclobutane-1,2-dicarboxylic acid with isopropanol in the presence of an acid catalyst yields the diisopropyl ester .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic approaches such as the photodimerization of trans-cinnamic acid followed by esterification. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Cyclobutane-1,2-dicarboxylic acid.
Reduction: Cyclobutane-1,2-dimethanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- involves its interaction with molecular targets through its ester functional groups. These interactions can lead to the formation of hydrogen bonds, electrostatic interactions, and covalent modifications, depending on the specific reaction conditions and target molecules. The cyclobutane ring provides structural rigidity, which can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Cyclobutane-1,2-dicarboxylic acid, trans-
- Cyclobutane-1,2-dicarboxylic acid, cis-
- Cyclobutane-1,1-dicarboxylic acid
Uniqueness
Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its (E)-isomer and other cyclobutane derivatives .
Properties
CAS No. |
64011-76-3 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
dipropan-2-yl (1S,2R)-cyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C12H20O4/c1-7(2)15-11(13)9-5-6-10(9)12(14)16-8(3)4/h7-10H,5-6H2,1-4H3/t9-,10+ |
InChI Key |
OJDSRYHETADDNR-AOOOYVTPSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]1CC[C@@H]1C(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)C1CCC1C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



